molecular formula C11H17Cl2NS B1465230 2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride CAS No. 1311315-02-2

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride

Cat. No. B1465230
M. Wt: 266.2 g/mol
InChI Key: BWYRGXKQLTWCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride, also known as CP-S-E-HCl, is a synthetic compound with potential applications in the field of medicinal chemistry. It is a white, crystalline solid that is soluble in water and other organic solvents. CP-S-E-HCl is a chiral molecule that has been used in the synthesis of a variety of pharmaceuticals, including anti-inflammatory agents, anticonvulsants, and analgesics. In addition, CP-S-E-HCl has been used in the development of novel materials for use in biotechnology and nanotechnology.

Scientific Research Applications

Synthesis and Properties of Related Compounds

  • Chemical Synthesis and Characterization : A study discussed the synthesis of hexadentate N3O3 amine phenol ligands for Group 13 metal ions, showcasing the preparation and characterization of related chemical structures through various spectroscopic methods (Liu, Wong, Rettig, & Orvig, 1993). Although this study does not directly address the compound , it highlights the complexity and the analytical approaches used in synthesizing and studying similar chemical entities.

  • Corrosion Inhibition : Research into the corrosion inhibition performances of thiazole and thiadiazole derivatives against iron metal corrosion employed density functional theory (DFT) calculations and molecular dynamics simulations. This study indicates the relevance of such compounds in protecting metals from corrosion, which might suggest potential applications for similarly structured chemicals (Kaya et al., 2016).

  • Biological Properties : A study on the synthesis and biological properties of 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides revealed that these compounds exhibited pronounced anticonvulsive activities. This work illustrates the potential for similar compounds to be investigated for biological or pharmacological applications (Papoyan et al., 2011).

properties

IUPAC Name

2-(3-chlorophenyl)-2-propan-2-ylsulfanylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNS.ClH/c1-8(2)14-11(7-13)9-4-3-5-10(12)6-9;/h3-6,8,11H,7,13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYRGXKQLTWCCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC(CN)C1=CC(=CC=C1)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
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2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
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2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
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2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
Reactant of Route 5
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride
Reactant of Route 6
2-(3-Chlorophenyl)-2-(propan-2-ylsulfanyl)ethan-1-amine hydrochloride

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